Desmethyl Vc-seco-DUBA is a compound utilized in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells. This compound is characterized by its structure, which includes a DNA alkylating agent, DUBA, linked through a dipeptide, valine-citrulline. This specific linker is notable for its ability to be cleaved by lysosomal enzymes, facilitating the targeted release of the cytotoxic agent within cancer cells.
Desmethyl Vc-seco-DUBA is classified as a linker-drug conjugate. It falls under the broader category of ADCs, which are composed of three main components: an antibody that targets specific cancer cell antigens, a cytotoxic drug that kills the cancer cells, and a linker that connects the two. The compound's CAS number is 1345681-58-4, and it has a molecular weight of 1331.81 g/mol .
The synthesis of Desmethyl Vc-seco-DUBA involves several steps that highlight the complexity of creating effective ADCs. The process typically starts with the preparation of the DUBA moiety, which is a potent DNA alkylating agent. The linker, valine-citrulline, is synthesized separately and then conjugated to DUBA.
The molecular structure of Desmethyl Vc-seco-DUBA can be represented by its chemical formula . The structure features a complex arrangement that includes:
The compound's structural integrity is crucial for its function as an ADC, as it must remain stable until it reaches its target site within the body .
Desmethyl Vc-seco-DUBA undergoes various chemical reactions during its synthesis and when functioning as an ADC:
The mechanism of action for Desmethyl Vc-seco-DUBA as part of an ADC involves several key steps:
Desmethyl Vc-seco-DUBA exhibits several important physical and chemical properties:
These properties are essential for determining how Desmethyl Vc-seco-DUBA can be effectively used in laboratory settings and potential clinical applications.
Desmethyl Vc-seco-DUBA has significant applications in cancer research, particularly in the development of ADCs aimed at treating various malignancies. Its use as a cytotoxic agent linked via a cleavable dipeptide allows for targeted therapy that minimizes damage to healthy tissues while maximizing therapeutic effects on tumor cells.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: